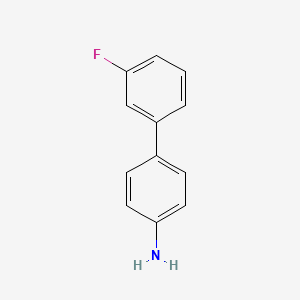

3'-Fluoro-biphenyl-4-ylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-fluorophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUHEBIOTFMLAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382211 | |

| Record name | 3'-Fluoro-biphenyl-4-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5728-66-5 | |

| Record name | 3'-Fluoro-biphenyl-4-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5728-66-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Spectroscopic Characterization of 3'-Fluoro-biphenyl-4-ylamine

Introduction: The Structural Significance of 3'-Fluoro-biphenyl-4-ylamine in Modern Drug Discovery

This compound is a substituted biphenylamine, a scaffold of significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. As such, unambiguous structural confirmation and a deep understanding of its electronic properties are paramount for researchers in drug development and related fields. This technical guide provides an in-depth exploration of the spectroscopic characteristics of this compound, offering both theoretical insights and practical methodologies for its analysis.

This document will delve into the core spectroscopic techniques essential for the characterization of this molecule: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. For each technique, we will explore the underlying principles, detail experimental protocols, present expected data, and provide an expert interpretation of the spectral features. The aim is to equip researchers with the knowledge to confidently identify and characterize this compound and its analogues.

Molecular Structure and Isomeric Considerations

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound, with its distinct aromatic rings and substituents, gives rise to a unique spectroscopic fingerprint.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of information about the connectivity and electronic environment of each atom.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts and coupling patterns are influenced by the electron-donating nature of the amino group and the electron-withdrawing nature of the fluorine atom.

Expected ¹H NMR Spectral Data:

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| NH₂ | 3.5 - 4.5 | Broad singlet | - | Protons on nitrogen often exhibit broad signals due to quadrupolar relaxation and exchange with trace amounts of water. The chemical shift can be concentration and solvent dependent.[1] |

| Aromatic Protons (unsubstituted ring) | 6.7 - 7.6 | Multiplets | 7 - 9 (ortho), 2 - 3 (meta), <1 (para) | The protons on the aniline ring will be influenced by the electron-donating amino group, which generally shields aromatic protons, shifting them upfield. |

| Aromatic Protons (fluorinated ring) | 6.9 - 7.5 | Multiplets with H-F coupling | J(H,F) ≈ 2 - 10 | The protons on the fluorinated ring will show additional splitting due to coupling with the ¹⁹F nucleus. The magnitude of the coupling constant depends on the number of bonds separating the proton and the fluorine atom. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound (or its hydrochloride salt) in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amines as it can slow down the N-H proton exchange, sometimes allowing for the observation of coupling to adjacent protons.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for the ¹H frequency.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

To confirm the assignment of the NH₂ protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The NH₂ signal should disappear or significantly decrease in intensity.[1]

-

Figure 2: Standard workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number and electronic environment of the carbon atoms in the molecule. The chemical shifts are highly sensitive to the local electronic structure.

Expected ¹³C NMR Spectral Data:

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale |

| C-NH₂ | 140 - 150 | The carbon atom attached to the nitrogen is significantly deshielded due to the electronegativity of nitrogen. |

| Other Aromatic Carbons (unsubstituted ring) | 115 - 130 | The chemical shifts of the other carbons in the aniline ring are influenced by the resonance effects of the amino group. |

| C-F | 160 - 165 (with C-F coupling) | The carbon directly bonded to the fluorine atom will be strongly deshielded and will appear as a doublet due to one-bond coupling with ¹⁹F (¹JCF ≈ 240-260 Hz). |

| Aromatic Carbons (fluorinated ring) | 110 - 140 (with C-F coupling) | The other carbons in the fluorinated ring will also exhibit coupling to the fluorine atom, with the magnitude of the coupling constant decreasing with the number of bonds (²JCF ≈ 20-25 Hz, ³JCF ≈ 5-10 Hz). |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg) is typically required for ¹³C NMR compared to ¹H NMR, dissolved in 0.6 mL of a deuterated solvent.

-

Instrument Setup:

-

Tune and match the probe for the ¹³C frequency.

-

Shim the magnetic field.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon, simplifying the spectrum.

-

A longer acquisition time and a larger number of scans are usually necessary due to the low natural abundance of ¹³C and its longer relaxation times.

-

To aid in the assignment of carbon signals, advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR Spectroscopy: A Sensitive Probe for Fluorinated Compounds

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated molecules. The ¹⁹F nucleus has a spin of 1/2 and a natural abundance of 100%, making it easy to observe.

Expected ¹⁹F NMR Spectral Data:

| Fluorine | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| Ar-F | -110 to -120 (relative to CFCl₃) | Multiplet | The chemical shift of the fluorine atom is highly sensitive to its electronic environment. The signal will be split by coupling to the ortho and meta protons on the aromatic ring. |

Experimental Protocol for ¹⁹F NMR Spectroscopy:

-

Sample Preparation: Similar to ¹H NMR, 5-10 mg of the sample in 0.6 mL of a deuterated solvent is sufficient.

-

Instrument Setup:

-

Tune and match the probe for the ¹⁹F frequency.

-

Shim the magnetic field.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹⁹F NMR spectrum.

-

Proton decoupling can be used to simplify the spectrum to a singlet, confirming the number of fluorine environments.

-

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis.

Expected Mass Spectral Data:

| Ion | m/z (mass-to-charge ratio) | Rationale |

| [M]⁺ | 187.08 | The molecular ion peak corresponding to the exact mass of this compound (C₁₂H₁₀FN). The presence of a single nitrogen atom results in an odd nominal molecular weight, consistent with the Nitrogen Rule.[1] |

| [M-H]⁺ | 186 | Loss of a hydrogen atom. |

| [M-NH₂]⁺ | 171 | Loss of the amino group. |

| Fragments from ring cleavage | Various | Cleavage of the biphenyl C-C bond and fragmentation of the aromatic rings can lead to a complex pattern of lower mass ions. |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization:

-

Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern that is useful for structural elucidation.

-

Electrospray Ionization (ESI): A soft ionization technique, typically used with LC-MS, that results in less fragmentation and often shows a prominent protonated molecule [M+H]⁺ (m/z 188.09).

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured to generate the mass spectrum.

References

A Technical Guide to 3'-Fluoro-biphenyl-4-ylamine: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 3'-Fluoro-biphenyl-4-ylamine, a critical building block for researchers and scientists in the field of drug development. We will explore its core molecular attributes, delve into the strategic rationale for its synthesis, and present a detailed experimental protocol. The primary focus is on the compound's application in medicinal chemistry, contextualized by the broader role of strategic fluorination in enhancing drug candidate profiles. This document is intended to serve as a practical resource, combining theoretical principles with actionable methodologies and safety protocols for laboratory professionals.

Core Molecular Attributes

This compound is a synthetic organic compound distinguished by its biphenyl scaffold, which is functionalized with an amine group and a strategically placed fluorine atom. This combination of features makes it a valuable intermediate in the synthesis of complex pharmaceutical agents.[1]

Chemical Identity

-

Systematic Name: 3'-Fluoro-[1,1'-biphenyl]-4-amine

-

Common Synonyms: 4-(3-fluorophenyl)aniline[2]

Molecular Formula and Weight

Structural Representation

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are paramount in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Weight | 187.21 g/mol | [2][3] |

| Exact Mass | 187.0797 g/mol | [2] |

| Density | 1.329 g/cm³ | [2] |

| Boiling Point | 494.4 °C at 760 mmHg | [2] |

| Flash Point | 252.8 °C | [2] |

| LogP (XLogP3) | 3.66 | [2] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [2] |

The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[5][6] The unique characteristics of the fluorine atom—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—are leveraged to modulate a molecule's biological behavior.[7][8]

Causality behind Fluorination:

-

Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a potential site of metabolism can block this pathway, thereby increasing the drug's half-life and bioavailability.[7][8]

-

Binding Affinity: The high electronegativity of fluorine can alter the electronic profile of the molecule. This can lead to more favorable interactions with target proteins through dipole-dipole forces or by influencing the acidity (pKa) of nearby functional groups, such as the amine in this compound's scaffold.

-

Membrane Permeability: While trifluoromethyl groups often increase lipophilicity, a single fluorine substitution on an aromatic ring can subtly modulate this property, which is crucial for balancing solubility with the ability to cross cellular membranes.[8]

Caption: The impact of strategic fluorination on drug properties.

Synthesis and Characterization

Rationale for Synthetic Route Selection

The most prevalent and efficient method for synthesizing substituted biphenyls is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction is favored in pharmaceutical development for several reasons:

-

High Yield & Purity: It typically provides the desired product in high yields with minimal side products.

-

Functional Group Tolerance: The reaction conditions are mild enough to be compatible with a wide range of functional groups, such as the amine and fluorine present in the target molecule.

-

Commercially Available Starting Materials: The precursors, an appropriately substituted boronic acid and an aryl halide, are readily available. For this compound, the synthesis involves coupling 3-Fluorophenylboronic acid with 4-Bromoaniline.[9]

Detailed Experimental Protocol: Suzuki Coupling

This protocol is a representative methodology based on standard Suzuki coupling procedures. Researchers must adapt and optimize conditions based on their specific laboratory setup and reagent purity.

Reagents & Equipment:

-

3-Fluorophenylboronic acid

-

4-Bromoaniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene and Water (degassed)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Nitrogen or Argon atmosphere setup

Step-by-Step Procedure:

-

Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: To the flask, add 4-Bromoaniline (1.0 eq), 3-Fluorophenylboronic acid (1.2 eq), Potassium carbonate (2.5 eq), and the palladium catalyst system, typically Palladium(II) acetate (0.02 eq) and Triphenylphosphine (0.08 eq).

-

Solvent Addition: Add a degassed solvent mixture, commonly Toluene and Water in a 4:1 ratio.

-

Reaction: Heat the mixture to reflux (approximately 85-95 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid via column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

As a Scaffold and Intermediate

This compound serves as a valuable scaffold in medicinal chemistry.[1] Its structure can be readily modified at the 4-amino position to build more complex molecules. It is considered an important organic synthesis intermediate for producing drugs, dyes, and other specialty chemicals.[10]

Case Study: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A compelling application is in the development of novel anti-HIV agents. Research has shown that a series of fluorine-substituted NH₂-biphenyl-diarylpyrimidines are highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[7] In these studies, the introduction of a 3'-fluoro group into the biphenyl moiety, as seen in our title compound, led to derivatives with enhanced inhibitory activity against the HIV-1 virus. This enhancement is attributed to the favorable metabolic properties conferred by the fluorine atom and potentially improved binding interactions within the NNRTI binding pocket of the reverse transcriptase enzyme.[7]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential health hazards.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

| Hazard Class | GHS Category | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |

| Skin Irritation | Category 2 | H315: Causes skin irritation | |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | |

| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation | |

| Carcinogenicity | Category 1A / 2 | H350/H351: May cause cancer / Suspected of causing cancer | |

| Aquatic Hazard (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects |

Recommended Handling Procedures

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust. Ensure eyewash stations and safety showers are readily accessible.[11]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures

-

If Swallowed: Rinse mouth and call a POISON CENTER or doctor immediately.

-

If on Skin: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[3]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. The compound should be stored locked up or in an area accessible only to qualified personnel.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its molecular formula (C₁₂H₁₀FN) and weight (187.21 g/mol ) are foundational, but its true value lies in the utility of its fluorinated biphenylamine scaffold. The strategic placement of the fluorine atom provides a powerful tool for overcoming common drug development hurdles like metabolic instability. As demonstrated by its successful incorporation into potent anti-HIV drug candidates, this compound offers a validated starting point for creating novel therapeutics. For researchers in drug discovery, a thorough understanding of its synthesis, properties, and safe handling is crucial for unlocking its full potential.

References

- 1. This compound | 5728-66-5 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. 3'-FLUORO-BIPHENYL-3-YLAMINE - Safety Data Sheet [chemicalbook.com]

- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

A Theoretical and Application-Oriented Guide to 3'-Fluoro-biphenyl-4-ylamine: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive theoretical and practical overview of 3'-Fluoro-biphenyl-4-ylamine, a fluorinated biphenyl derivative of significant interest in medicinal chemistry and materials science. We delve into the molecular architecture, electronic properties, and reactivity of this compound through advanced computational methodologies. Furthermore, this guide outlines its synthesis, particularly via Suzuki-Miyaura cross-coupling reactions, and explores its potential as a pivotal building block in the design and development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and actionable insights into the application of this compound.

Introduction: The Significance of Fluorinated Biphenyls in Medicinal Chemistry

Fluorinated organic compounds have garnered substantial attention in the pharmaceutical industry due to the unique properties imparted by the fluorine atom.[1] The introduction of fluorine into a molecule can significantly alter its physicochemical and biological characteristics, including metabolic stability, lipophilicity, and binding affinity to target proteins.[2][3] Aromatic fluorinated biphenyls, in particular, represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[2]

This compound (CAS No: 5728-66-5[4]), with its molecular formula C12H10FN[4], combines the structural rigidity of the biphenyl core with the electronic modulation of a fluorine substituent and the reactive potential of an amino group. This unique combination makes it a valuable intermediate for the synthesis of complex molecules with diverse biological activities.[5] This guide will explore the theoretical underpinnings of its chemical behavior and its practical applications in the synthesis of advanced organic materials and pharmaceuticals.

Physicochemical and Structural Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 5728-66-5 | [4] |

| Molecular Formula | C12H10FN | [4] |

| Molecular Weight | 187.21 g/mol | [4] |

| Appearance | Solid (typical) | |

| Boiling Point | 342.8°C at 760 mmHg (Predicted) | N/A |

| Flash Point | 176.6°C (Predicted) | N/A |

| pKa | 4.25 ± 0.10 (Predicted) | N/A |

Synthesis of this compound: The Power of Suzuki-Miyaura Coupling

The construction of the biphenyl scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely adopted method for the synthesis of this compound and its derivatives, owing to its mild reaction conditions, high functional group tolerance, and the commercial availability of the requisite boronic acids and aryl halides.[6][7][8][9]

General Synthetic Protocol via Suzuki-Miyaura Coupling

The synthesis typically involves the reaction of a protected 4-bromoaniline derivative with 3-fluorophenylboronic acid in the presence of a palladium catalyst and a base. The protecting group on the amine is crucial to prevent side reactions and is removed in a subsequent step.

Step-by-Step Methodology:

-

Protection of the Amine: The starting material, 4-bromoaniline, is first protected, for example, with a Boc (tert-butyloxycarbonyl) group, to yield tert-butyl (4-bromophenyl)carbamate.

-

Suzuki-Miyaura Coupling: The protected 4-bromoaniline is then coupled with 3-fluorophenylboronic acid.

-

Reaction Components:

-

tert-butyl (4-bromophenyl)carbamate

-

3-fluorophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

-

Base (e.g., K2CO3, Cs2CO3)

-

Solvent (e.g., Dioxane/Water, Toluene)

-

-

Procedure: The reactants, catalyst, and base are combined in the solvent and heated under an inert atmosphere (e.g., Argon or Nitrogen) until the reaction is complete (monitored by TLC or LC-MS).

-

-

Deprotection: The resulting Boc-protected this compound is then deprotected, typically using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, to yield the final product, this compound.

-

Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired compound with high purity.

Caption: Synthetic workflow for this compound.

Theoretical Studies: Unveiling the Molecular Landscape

While specific experimental and theoretical studies on this compound are not extensively published, we can extrapolate from studies on structurally similar fluorinated biphenyls to propose a robust computational workflow to characterize its properties.[5][10][11][12] Density Functional Theory (DFT) is a powerful tool for these investigations.[13]

Proposed Computational Methodology

Software: Gaussian, ORCA, or similar quantum chemistry packages. Method: Density Functional Theory (DFT) Functional: B3LYP is a commonly used and reliable functional for organic molecules. Basis Set: 6-311++G(d,p) or a similar basis set that includes diffuse and polarization functions to accurately describe the electronic structure.

Step-by-Step Computational Protocol:

-

Geometry Optimization: The initial 3D structure of this compound is built and then its geometry is optimized to find the lowest energy conformation. This provides insights into the bond lengths, bond angles, and the dihedral angle between the two phenyl rings.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to predict the vibrational spectra (IR and Raman).

-

Electronic Property Calculation:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for understanding intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to understand charge distribution, hybridization, and intramolecular charge transfer interactions.

-

-

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and global electrophilicity index are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

Caption: Proposed DFT workflow for theoretical studies.

Expected Theoretical Insights and Their Implications

-

Conformational Analysis: The dihedral angle between the phenyl rings will be a key determinant of the molecule's overall shape and its ability to fit into a biological target's binding pocket.

-

Electronic Effects of Substituents: The fluorine atom, being highly electronegative, will withdraw electron density from the phenyl ring it is attached to, influencing the molecule's reactivity and electrostatic interactions. The amino group, conversely, is an electron-donating group. The interplay of these electronic effects will be crucial in determining the molecule's chemical behavior.

-

Reactivity Prediction: The HOMO and LUMO energies and the MEP map will highlight the most probable sites for electrophilic and nucleophilic attack, guiding synthetic modifications. For instance, the amino group is expected to be a primary site for nucleophilic reactions.

Applications in Drug Design and Development

The structural features of this compound make it an attractive starting point for the design of new drugs. The biphenyl scaffold can mimic the side chains of amino acids like phenylalanine or tyrosine, allowing for interactions with a variety of biological targets. The fluorine atom can enhance binding affinity and improve metabolic stability.[3][14]

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a biphenyl core that occupies the ATP-binding pocket of the enzyme. The amino group of this compound can serve as a key hydrogen bond donor, while the rest of the molecule can be further functionalized to achieve selectivity and potency.

In the Development of Immune Checkpoint Inhibitors

Recent research has shown that small molecules based on a biphenyl scaffold can act as inhibitors of the PD-1/PD-L1 interaction, a critical pathway in cancer immunotherapy.[15] this compound provides a suitable starting point for the synthesis of analogs that could disrupt this protein-protein interaction.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling can be employed to identify the key chemical features of this compound and its derivatives that are essential for biological activity.[16][17] A pharmacophore model can then be used to virtually screen large compound libraries to identify new molecules with similar features and potentially higher activity.

Caption: Drug design strategy utilizing this compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion and Future Perspectives

This compound is a versatile and valuable molecule with significant potential in both academic research and industrial applications, particularly in the realm of drug discovery. Its synthesis is well-established through robust methods like the Suzuki-Miyaura coupling. While direct theoretical studies on this specific compound are emerging, the computational methodologies outlined in this guide provide a clear path to thoroughly characterizing its electronic and structural properties.

Future research should focus on the synthesis of a library of derivatives based on the this compound scaffold and the evaluation of their biological activity against various therapeutic targets. The integration of computational modeling with experimental synthesis and biological testing will undoubtedly accelerate the discovery of novel drug candidates derived from this promising intermediate.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, crystal structure, Hirshfeld surface analysis, DFT and NBO study of ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Computational Studies of Self Assembled 3,5 Bis(Tri Fluoro Methyl) Benzyl Amine Phenyl Alanine Nano Tubes [ouci.dntb.gov.ua]

- 14. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacophore modeling and 3D quantitative structure-activity relationship analysis of febrifugine analogues as potent antimalarial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacophore modeling and its applications: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

Unlocking the Potential: A Technical Guide to Research Areas for 3'-Fluoro-biphenyl-4-ylamine Derivatives

Introduction: The Strategic Value of the 3'-Fluoro-biphenyl-4-ylamine Scaffold

The this compound core represents a confluence of strategically important functionalities in modern chemistry. The biphenyl scaffold provides a rigid, π-conjugated system, offering a versatile backbone for constructing molecules with tailored three-dimensional structures. The 4-amine group serves as a crucial synthetic handle for a myriad of derivatizations, allowing for the introduction of diverse pharmacophores and functional groups.[1]

The true potential of this scaffold, however, is unlocked by the presence of the fluorine atom at the 3'-position. Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a powerful tool in modulating the physicochemical and biological properties of a molecule.[2][3] Strategic incorporation of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and fine-tune lipophilicity and bioavailability.[4][5][6] This technical guide will explore promising research avenues for derivatives of this compound, providing a roadmap for innovation in medicinal chemistry, materials science, and agrochemicals.

Part 1: Medicinal Chemistry - Designing the Next Generation of Therapeutics

The inherent structural features of this compound derivatives make them compelling candidates for drug discovery programs across multiple therapeutic areas.

Kinase Inhibitors: Targeting Oncogenic Signaling

The biphenylamine scaffold is a known constituent of various kinase inhibitors. The fluorine atom can be strategically employed to enhance selectivity and overcome resistance mechanisms.

Proposed Research Directive:

-

Target Selection: Focus on kinases implicated in cancers where targeted therapies have shown promise, such as EGFR, ALK, and BRAF.

-

Synthetic Approach: Utilize the 4-amine as a nucleophile to construct urea, thiourea, or amide linkages with hinge-binding fragments. The 3'-fluoro group can be used to probe interactions with the ribose pocket or solvent-exposed regions of the ATP-binding site.

-

Screening Cascade:

-

In vitro kinase inhibition assays against a panel of relevant kinases.

-

Cell-based proliferation assays using cancer cell lines with known kinase dependencies.

-

Western blot analysis to confirm target engagement in cells.

-

In vivo efficacy studies in xenograft models.

-

Experimental Protocol: Synthesis of a Urea-Based Kinase Inhibitor Library

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add triethylamine (1.2 eq) and cool the reaction mixture to 0 °C.

-

Slowly add a solution of the desired isocyanate (1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Data Presentation: Hypothetical SAR for a Kinase Inhibitor Series

| Compound ID | R-Group (on Urea) | Kinase IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |

| FBA-001 | Phenyl | 500 | 10.5 |

| FBA-002 | 4-Chlorophenyl | 150 | 2.1 |

| FBA-003 | 3-Trifluoromethylphenyl | 50 | 0.8 |

| FBA-004 | Pyridin-3-yl | 75 | 1.2 |

Logical Workflow for Kinase Inhibitor Development

Caption: Workflow for kinase inhibitor discovery.

Neuroprotective Agents: Combating Neurodegenerative Diseases

The biphenyl scaffold has been explored for histamine H₃ receptor antagonists and acetylcholinesterase inhibitors, both relevant targets for cognitive disorders.[7] The 3'-fluoro substitution can enhance blood-brain barrier penetration and modulate receptor interactions.

Proposed Research Directive:

-

Target Focus: Design dual-acting ligands for histamine H₃ receptors and acetylcholinesterase, or focus on selective modulation of one target.

-

Synthetic Strategy: The 4-amine can be alkylated or used in reductive amination to introduce basic side chains known to interact with these targets.

-

Evaluation Pipeline:

-

Receptor binding assays for H₃ and other histamine receptor subtypes.

-

Enzymatic assays for acetylcholinesterase and butyrylcholinesterase inhibition.

-

In vitro models of neurotoxicity (e.g., Aβ-induced toxicity in neuronal cell lines).

-

In vivo models of cognitive impairment (e.g., Morris water maze in rodents).

-

Antimicrobial and Antifungal Agents

Diphenylamine derivatives have demonstrated promising antimicrobial and fungicidal activities.[8][9] The introduction of a fluorine atom can enhance the lipophilicity and membrane permeability of these compounds, potentially leading to improved efficacy.

Proposed Research Directive:

-

Structural Modifications: Synthesize a library of derivatives by acylating the 4-amine with various aliphatic and aromatic carboxylic acids. Explore substitutions on the second phenyl ring.

-

Microbiological Screening:

-

Determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

-

Assess the cytotoxicity of promising compounds against mammalian cell lines to determine a therapeutic index.

-

Part 2: Materials Science - Engineering Novel Organic Electronics

The rigid, conjugated nature of the biphenyl core, combined with the electron-withdrawing properties of fluorine, makes these derivatives attractive for applications in organic electronics.[10][11]

Organic Light-Emitting Diodes (OLEDs)

Biphenylamine derivatives are known to be effective hole transport materials (HTMs) in OLEDs.[12][13] The 3'-fluoro substituent can be used to tune the HOMO/LUMO energy levels and improve the thermal stability of the material.

Proposed Research Directive:

-

Molecular Design: Synthesize larger, more conjugated systems by coupling additional aromatic or heteroaromatic units to the 4-amine. The goal is to create materials with high hole mobility and appropriate energy levels for efficient charge injection and transport.

-

Device Fabrication and Characterization:

-

Synthesize and purify the target materials to a high degree (>99.5%).

-

Fabricate multilayer OLED devices using vacuum deposition.

-

Characterize the electrical and optical properties of the devices, including current-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and operational lifetime.

-

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Arylation of the Amine

-

Combine this compound (1.0 eq), the desired aryl boronic acid (1.5 eq), copper(II) acetate (1.5 eq), and pyridine (2.0 eq) in anhydrous toluene.

-

Heat the mixture to reflux and stir under an inert atmosphere for 24-48 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, filter the reaction mixture through a pad of celite.

-

Wash the filtrate with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Diagram of a Multilayer OLED Device

Caption: Structure of a typical OLED device.

Part 3: Agrochemicals - A New Frontier in Crop Protection

The fungicidal and insecticidal properties of diphenylamine derivatives suggest that the this compound scaffold could be a valuable starting point for the development of novel agrochemicals.[8][14]

Proposed Research Directive:

-

Lead Generation: Synthesize a diverse library of amides, sulfonamides, and ureas from the core scaffold.

-

Biological Screening:

-

In vitro screening against a panel of important plant pathogens (e.g., Botrytis cinerea, Phytophthora infestans).

-

In vivo testing on whole plants to assess efficacy and phytotoxicity.

-

Insecticidal screening against common agricultural pests (e.g., aphids, caterpillars).

-

-

SAR and Optimization: Elucidate the structure-activity relationships to guide the design of more potent and selective agents.

Conclusion: A Scaffold of Opportunity

The this compound scaffold is a versatile and promising platform for the discovery and development of new molecules with a wide range of applications. The strategic placement of the fluorine atom provides a powerful tool for fine-tuning molecular properties, while the amine functionality allows for extensive chemical elaboration. The research areas outlined in this guide represent just a starting point for unlocking the full potential of this valuable chemical entity. Through systematic synthesis, rigorous biological and material characterization, and a deep understanding of structure-property relationships, researchers can leverage this scaffold to create innovative solutions in medicine, technology, and agriculture.

References

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 6. inhancetechnologies.com [inhancetechnologies.com]

- 7. Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and structure-activity relationship of novel diphenylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. researchgate.net [researchgate.net]

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling and Stewardship of 3'-Fluoro-biphenyl-4-ylamine

Preamble: A Commitment to Proactive Safety in Novel Compound Research

For the dedicated researchers, scientists, and drug development professionals at the forefront of molecular innovation, the introduction of novel chemical entities into the laboratory workflow necessitates a commensurate evolution in our safety and handling paradigms. 3'-Fluoro-biphenyl-4-ylamine, a fluorinated aromatic amine, represents a class of compounds with significant potential in medicinal chemistry and materials science. However, its structural alerts, particularly the aromatic amine moiety, warrant a proactive and informed approach to its handling, storage, and disposal. This guide is engineered not as a rigid protocol, but as a dynamic framework for risk assessment and mitigation, grounded in the principles of chemical causality and self-validating safety systems. We will dissect the knowns and prudently infer the unknowns, empowering the researcher to operate with confidence and control.

Section 1: Hazard Identification and Risk Assessment: An Evidence-Based Approach

The Aromatic Amine Alert: Presumed Carcinogenicity

Aromatic amines as a class are associated with significant health hazards, most notably carcinogenicity.[1] The International Agency for Research on Cancer (IARC) classifies 4-aminobiphenyl, a non-fluorinated analogue, as a Group 1 carcinogen, meaning it is carcinogenic to humans.[2][3] The primary health concern is the risk of bladder cancer upon chronic exposure.[2]

Causality: The carcinogenicity of aromatic amines is linked to their metabolic activation in the body, leading to the formation of reactive intermediates that can bind to DNA, causing mutations.[3] Given the structural similarity, it is prudent to handle this compound as a suspected carcinogen .

Acute Toxicity and Irritation Profile

Based on data for related aromatic amines, this compound should be considered:

-

Harmful if swallowed: Acute oral toxicity is a common hazard for this class of compounds.[4][5]

-

A skin and eye irritant: Direct contact is likely to cause irritation.

-

Potentially harmful if inhaled: Inhalation of dust or fumes may cause respiratory tract irritation.

Physicochemical Properties and Reactivity

While specific data for this compound is scarce, some properties can be inferred from its isomer, 3'-Fluoro-biphenyl-3-ylamine, and other related compounds.[6][7]

| Property | Inferred Value/Characteristic | Source/Rationale |

| Molecular Formula | C₁₂H₁₀FN | [6] |

| Molecular Weight | 187.21 g/mol | [6] |

| Appearance | Likely a solid at room temperature | Analogy to related biphenyl amines.[2] |

| Boiling Point | ~342.8 °C at 760 mmHg (for isomer) | [6] |

| Flash Point | ~176.6 °C (for isomer) | [6] |

| Reactivity | Reacts with strong oxidizing agents and acids.[2] Combustion may produce toxic gases such as carbon oxides, nitrogen oxides, and hydrogen fluoride. | General reactivity of amines and fluorinated organic compounds. |

Section 2: The Hierarchy of Controls: A Multi-Layered Defense Strategy

A robust safety protocol relies on a multi-layered approach to minimize exposure. The hierarchy of controls, from most to least effective, provides a framework for structuring your experimental workflow.

Engineering Controls: Your Primary Barrier

-

Fume Hood: All handling of this compound, including weighing, transferring, and preparation of solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of the fume hood.

Administrative Controls: Procedural Safeguards

-

Designated Work Area: Establish a designated area within the laboratory for working with this compound. This area should be clearly marked with appropriate warning signs.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental procedures involving this compound. These SOPs should include emergency procedures.[8]

-

Training: All personnel must be thoroughly trained on the potential hazards and safe handling procedures for aromatic amines and fluorinated compounds before commencing any work.[8]

-

Working Alone: Avoid working with this compound when alone in the laboratory.[8]

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering and administrative controls are primary, appropriate PPE is mandatory.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn over safety goggles when there is a risk of splashing.[8]

-

Hand Protection: Chemical-resistant gloves are essential. Given the potential for skin absorption of aromatic amines, double-gloving with nitrile gloves is recommended.[1] Gloves should be inspected before each use and changed immediately if contaminated.

-

Body Protection: A laboratory coat must be worn at all times. Consider a chemically resistant apron for procedures with a higher risk of splashes.

-

Respiratory Protection: In situations where engineering controls may not be sufficient, such as during a spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Section 3: Experimental Workflow: Step-by-Step Methodologies

Safe Weighing and Transfer Protocol

-

Preparation: Don the required PPE as outlined in Section 2.3. Ensure the chemical fume hood is functioning correctly.

-

Designated Area: Perform all weighing and transfer operations within the designated area inside the fume hood.

-

Weighing: Use a tared, sealed container for weighing to minimize the risk of generating dust.

-

Transfer: Use a spatula or other appropriate tool to carefully transfer the solid. Avoid any actions that could create dust.

-

Cleaning: After transfer, carefully decontaminate the spatula and weighing vessel with an appropriate solvent (e.g., ethanol) in the fume hood. Collect the cleaning solvent as hazardous waste.

-

Hand Washing: Wash hands thoroughly with soap and water after completing the task, even after removing gloves.

Spill Management Protocol

In the event of a spill, the following steps should be taken immediately:

-

Evacuate: Alert others in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of airborne dust.

-

Assess: From a safe distance, assess the extent of the spill and any immediate hazards.

-

PPE: Don the appropriate PPE, including respiratory protection if necessary.

-

Containment: For a solid spill, carefully cover it with an inert absorbent material like vermiculite or sand to prevent the generation of dust.

-

Cleanup: Carefully sweep the absorbent material and the spilled compound into a clearly labeled hazardous waste container.

-

Decontamination: Decontaminate the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.

-

Reporting: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.

Section 4: Storage and Disposal: Responsible Stewardship

Storage

-

Container: Store this compound in a tightly sealed, clearly labeled container.

-

Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[9] A locked cabinet is recommended to restrict access.

-

Inert Atmosphere: For long-term storage, consider keeping the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, especially as some aromatic amines can be sensitive to air and light.[2]

Disposal

As a halogenated aromatic amine, this compound and any materials contaminated with it must be disposed of as hazardous waste.[10][11]

-

Waste Segregation: Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container for halogenated organic waste.[11]

-

Do Not Mix: Do not mix this waste with non-halogenated solvents or other waste streams.[11]

-

EHS Protocol: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your EHS department for guidance and to schedule a waste pickup.

Conclusion: A Culture of Safety as the Cornerstone of Innovation

The responsible advancement of science demands an unwavering commitment to safety. While the full toxicological profile of this compound is yet to be elucidated, the principles of chemical analogy and the hierarchy of controls provide a robust framework for its safe handling. By treating this compound with the respect it deserves as a potential carcinogen and irritant, and by implementing the multi-layered safety protocols outlined in this guide, researchers can confidently explore its potential while ensuring the well-being of themselves, their colleagues, and the environment.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ICSC 0759 - 4-AMINOBIPHENYL [chemicalsafety.ilo.org]

- 3. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fr.cpachem.com [fr.cpachem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. benchchem.com [benchchem.com]

- 9. diplomatacomercial.com [diplomatacomercial.com]

- 10. madridge.org [madridge.org]

- 11. benchchem.com [benchchem.com]

A Technical Guide to 3'-Fluoro-biphenyl-4-ylamine Hydrochloride for Advanced Research

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3'-Fluoro-biphenyl-4-ylamine hydrochloride (CAS No. 5728-66-5), a key building block in modern medicinal chemistry and materials science. With its unique structural features, this compound serves as a valuable scaffold for the synthesis of novel therapeutic agents and functional materials. This document delves into its commercial availability, synthesis, analytical characterization, and applications, offering practical insights for its effective utilization in research and development.

Commercial Availability and Supplier Information

This compound hydrochloride is available from a range of specialized chemical suppliers. Researchers sourcing this compound should verify the purity and analytical data provided by the vendor to ensure the quality and consistency of their starting material. The confirmed CAS number for the free amine and its hydrochloride salt is 5728-66-5.[1][2]

| Supplier | Purity | Notes |

| Matrix Scientific | Not specified | Provided solely for research and development purposes.[3] |

| Aaron Chemistry | Not specified | Compound ID: AR00EAJ4.[1] |

| Sigma-Aldrich | Not specified | Listed under the broader "Biphenyl amine" category. |

| 960 Chemical Network | Not specified | Provides basic chemical properties and supplier links.[4] |

| ChemicalBook | Not specified | Lists multiple suppliers and provides links to spectral data. |

| BLD Pharm | Not specified | Offers the free amine form, 3'-Fluoro-[1,1'-biphenyl]-4-amine. |

| Ambeed, Inc. | Not specified | - |

| AiFChem | Not specified | - |

| SAGECHEM LIMITED | Not specified | - |

Synthesis and Purification

The synthesis of this compound hydrochloride is most commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high yields and functional group tolerance, making it ideal for constructing the biphenyl core.[5][6][7]

Recommended Synthetic Workflow: Suzuki-Miyaura Coupling

A plausible and efficient route involves the palladium-catalyzed coupling of a suitably protected 4-haloaniline derivative with a 3-fluorophenylboronic acid. The subsequent deprotection and salt formation yield the desired product. A representative protocol, adapted from established methodologies for similar couplings, is provided below.[8]

Caption: Synthetic workflow for this compound hydrochloride.

Detailed Experimental Protocol (Adapted)

Materials:

-

4-Bromo-3-fluoroaniline

-

3-Fluorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Hydrochloric acid (ethereal solution)

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-bromo-3-fluoroaniline (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Catalyst and Solvent Addition: Add the palladium catalyst (0.05 eq) and a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the free base, this compound.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Add a solution of hydrochloric acid in ether dropwise with stirring.

-

Isolation: Collect the resulting precipitate by filtration, wash with cold ether, and dry under vacuum to yield this compound hydrochloride as a solid.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized or purchased this compound hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The integration of these signals should correspond to the number of protons on each aromatic ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, with the carbon atoms attached to fluorine exhibiting characteristic splitting patterns (C-F coupling).

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, confirming the presence of the fluorine atom.

While experimental spectra from peer-reviewed sources are the gold standard, predicted spectra can be found on platforms like Guidechem for preliminary analysis.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound. A typical reverse-phase HPLC method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The method should be validated for linearity, precision, accuracy, and limit of detection (LOD) and quantification (LOQ).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular weight for the free base (C₁₂H₁₀FN) is approximately 187.21 g/mol . The mass spectrum should show a prominent molecular ion peak corresponding to this value.

Applications in Research and Development

The strategic incorporation of fluorine into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[10][11] this compound hydrochloride is a valuable building block in the synthesis of various biologically active compounds, particularly in the development of kinase inhibitors for cancer therapy.[8][12]

Role as a Scaffold in Kinase Inhibitors

The biphenylamine scaffold is a common motif in many kinase inhibitors. The introduction of a fluorine atom at the 3'-position can modulate the electronic properties and conformational preferences of the molecule, potentially leading to improved potency and selectivity for the target kinase. The amine group at the 4-position serves as a key attachment point for further chemical modifications to build out the inhibitor structure. This compound is particularly relevant in the synthesis of inhibitors targeting kinases implicated in cell proliferation and survival pathways.

Caption: Role as a core scaffold in kinase inhibitor synthesis.

Potential in Materials Science

Fluorinated biphenyl derivatives are also of interest in materials science due to their unique electronic and liquid crystalline properties. While specific applications for this compound hydrochloride in this field are less documented, its structural motifs suggest potential utility in the development of novel organic electronic materials.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound hydrochloride.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust or vapors. Prevent contact with skin, eyes, and clothing.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including safety goggles, chemical-resistant gloves, and a lab coat.[3]

-

First Aid:

-

Skin Contact: Wash the affected area immediately with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[1][3]

References

- 1. aaronchem.com [aaronchem.com]

- 2. This compound HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. 3-氟-联苯-4-胺CAS号5728-66-5-化工百科 – 960化工网 [m.chem960.com]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorinated scaffolds for antimalarial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Solubility Profile of 3'-Fluoro-biphenyl-4-ylamine for Pharmaceutical Development

Abstract: 3'-Fluoro-biphenyl-4-ylamine is a key structural motif in medicinal chemistry, serving as a vital intermediate for the synthesis of complex pharmaceutical agents. A comprehensive understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring the viability of formulation strategies. This in-depth technical guide provides a foundational overview of the theoretical principles governing its solubility, presents a predictive solubility profile in a range of common organic solvents, and details a rigorous, self-validating experimental protocol for accurate solubility determination. This document is intended for researchers, chemists, and drug development professionals seeking to leverage a deep understanding of this compound's physicochemical properties for streamlined and efficient development workflows.

Introduction to this compound and its Physicochemical Significance

This compound (CAS: 400751-05-5, MF: C₁₂H₁₀FN, MW: 187.21) is an aromatic amine featuring a biphenyl core.[1] This structure is of significant interest in drug discovery due to the prevalence of the biphenyl scaffold in approved therapeutics. The introduction of a fluorine atom can modulate key properties such as metabolic stability, lipophilicity, and binding affinity, making it an attractive building block.

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physical property that profoundly influences the entire development lifecycle.[2] From synthesis to formulation, solubility dictates solvent selection for reactions, efficiency of crystallization and purification, and ultimately, the bioavailability of the final drug product. Poorly characterized solubility can lead to failed batches, inefficient processes, and significant delays in development timelines. This guide aims to provide the theoretical and practical framework necessary for a robust characterization of this compound's solubility.

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is dictated by the fundamental principle of "like dissolves like".[3][4] This concept is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[5] For a solute to dissolve, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

The molecular structure of this compound presents several key features that determine its solubility behavior:

-

Biphenyl Core: The large, nonpolar biphenyl system contributes to significant van der Waals forces and hydrophobicity, suggesting good solubility in nonpolar and aromatic solvents.[6]

-

Amino Group (-NH₂): This polar functional group is capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols.[5]

-

Fluorine Substituent (-F): The C-F bond is highly polar, introducing a dipole moment. However, fluorine is a weak hydrogen bond acceptor. Its primary effect is to increase the overall polarity and potentially modulate crystal packing forces compared to its non-fluorinated analog.

Therefore, a balance between the nonpolar biphenyl backbone and the polar functional groups will dictate its solubility across a spectrum of organic solvents.

Predictive Solubility Profile of this compound

While extensive, publicly available experimental data for this specific compound is limited, we can predict a qualitative and quantitative solubility profile based on first principles. The following table provides an estimated solubility of this compound in a range of common organic solvents at ambient temperature (25 °C).

Disclaimer: The following data is predictive and intended for illustrative and guidance purposes. Experimental verification is mandatory for process development.

| Solvent | Solvent Class | Dielectric Constant (ε) at 20°C | Predicted Solubility (mg/mL) | Rationale for Prediction |

| Heptane | Non-Polar | 1.9 | < 1 | Poor interaction between the polar amine and the non-polar aliphatic solvent. |

| Toluene | Aromatic | 2.4 | 50 - 100 | Strong π-π stacking and van der Waals interactions between the biphenyl core and the aromatic solvent. |

| Dichloromethane (DCM) | Polar Aprotic | 9.1 | > 150 | Strong dipole-dipole interactions effectively solvate the polar regions of the molecule. |

| Ethyl Acetate | Polar Aprotic | 6.0 | 75 - 125 | Good balance of dipole-dipole interactions and hydrogen bond acceptance. |

| Acetone | Polar Aprotic | 21.0 | > 200 | Strong dipole-dipole interactions and its ability to accept hydrogen bonds favors high solubility. |

| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 50 - 100 | High polarity supports dissolution, but it's a weaker H-bond acceptor than acetone. |

| Isopropanol (IPA) | Polar Protic | 19.9 | 25 - 50 | Can hydrogen bond with the amine, but the bulky alkyl group is less efficient at solvation than methanol. |

| Methanol | Polar Protic | 32.7 | 40 - 70 | Strong hydrogen bonding capability with the amino group promotes solubility.[7] |

| Water | Polar Protic | 80.1 | < 0.1 | The large hydrophobic biphenyl core dominates, leading to very poor aqueous solubility.[5][6] |

Experimental Protocol for Equilibrium Solubility Determination

To ensure scientific rigor, the equilibrium solubility must be determined experimentally. The Shake-Flask method is a globally recognized gold-standard technique, recommended by the OECD for its reliability.[8][9]

Principle of the Method

An excess amount of the solid this compound is agitated in the chosen organic solvent at a constant temperature for a sufficient period to reach equilibrium. After phase separation of the undissolved solid, the concentration of the dissolved compound in the supernatant is determined using a validated analytical technique, typically High-Performance Liquid Chromatography (HPLC).[2][10]

Causality in Experimental Design

-

Why Excess Solid? To ensure the solution is truly saturated, providing a thermodynamic equilibrium between the solid and dissolved states.

-

Why Constant Temperature? Solubility is temperature-dependent. A stable temperature (e.g., 25 °C ± 0.5 °C) is critical for reproducibility.[8][11]

-

Why Agitation? To increase the surface area of the solid and accelerate the rate at which equilibrium is reached.

-

Why HPLC-UV? Aromatic amines like this compound possess a strong UV chromophore, allowing for sensitive and accurate quantification.[12][13] HPLC provides excellent specificity, separating the analyte from any potential impurities.[14]

Mandatory Visualization: Experimental Workflow

The following diagram outlines the logical flow of the Shake-Flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

-

Preparation: To a series of 4 mL glass vials, add an excess amount (e.g., ~50 mg) of this compound.

-

Solvent Addition: Accurately pipette 2.0 mL of the desired organic solvent into each vial.

-

Sealing: Securely cap each vial to prevent solvent evaporation.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate at a moderate speed (e.g., 200 rpm) for 24 to 48 hours. A preliminary time-course study can validate the time required to reach equilibrium.

-

Phase Separation:

-

Remove vials from the shaker and allow them to stand for 30 minutes.

-

Centrifuge the vials at >10,000 rpm for 15 minutes to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) to remove any remaining particulates. This step is critical to avoid artificially high results.

-

-

Analysis:

-

Prepare a calibration curve using accurately weighed standards of this compound in the solvent of interest.

-

Prepare an accurate dilution of the filtered sample to fall within the linear range of the calibration curve.

-

Analyze the diluted sample and standards via a validated HPLC-UV method (e.g., C18 column, mobile phase of acetonitrile/water, UV detection at ~280 nm).[10]

-

Calculate the concentration in the original sample, accounting for the dilution factor. The result is the equilibrium solubility.

-

Influential Factors and Logical Relationships

The solubility of this compound is not a static value but is influenced by a network of interconnected properties. Understanding these relationships is key to troubleshooting and process optimization.

Mandatory Visualization: Factors Influencing Solubility

References

- 1. 3'-FLUORO-BIPHENYL-3-YLAMINE - Safety Data Sheet [chemicalbook.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. chem.ws [chem.ws]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. Solubility and Molecular Structure [saylordotorg.github.io]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. scielo.br [scielo.br]

- 9. oecd.org [oecd.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. ovid.com [ovid.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Notes & Protocols: Synthesis of 3'-Fluoro-biphenyl-4-ylamine via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of Fluorinated Biaryl Amines

The 3'-fluoro-biphenyl-4-ylamine scaffold is a privileged motif in modern medicinal chemistry and materials science. The incorporation of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The biphenyl-4-ylamine core is a common feature in a variety of pharmacologically active compounds. The precise and efficient synthesis of this specific isomer is therefore of high importance for the development of novel therapeutics and functional materials.[3]